molecular formula C14H11ClO3 B2727892 2-(2-(3-Chlorophenoxy)phenyl)acetic acid CAS No. 1228390-22-4

2-(2-(3-Chlorophenoxy)phenyl)acetic acid

Cat. No.: B2727892
CAS No.: 1228390-22-4
M. Wt: 262.69
InChI Key: MSBNHUMUZQOHLU-UHFFFAOYSA-N
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Description

2-(2-(3-Chlorophenoxy)phenyl)acetic acid is an organic compound with the molecular formula C14H11ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-Chlorophenoxy)phenyl)acetic acid typically involves the reaction of 3-chlorophenol with 2-bromophenylacetic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the brominated carbon, resulting in the formation of the desired product. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-Chlorophenoxy)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenoxy group.

Major Products Formed

    Oxidation: Carboxylate salts or esters.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-(3-Chlorophenoxy)phenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(3-Chlorophenoxy)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can mimic natural ligands, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can lead to various biological effects, such as anti-inflammatory or analgesic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-Chlorophenoxy)phenyl)acetic acid
  • (2-Chlorophenoxy)acetic acid
  • 2-(3-Chlorophenoxy)propionic acid

Uniqueness

2-(2-(3-Chlorophenoxy)phenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the chlorine atom and the phenoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(3-chlorophenoxy)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-11-5-3-6-12(9-11)18-13-7-2-1-4-10(13)8-14(16)17/h1-7,9H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBNHUMUZQOHLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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